

# GDC-0834: A Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure and synthesis pathway of GDC-0834, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). The information is curated for researchers, scientists, and professionals involved in drug development and discovery.

# **Chemical Structure and Properties**

GDC-0834, with the IUPAC name (R)-N-(3-(6-((4-(1,4-dimethyl-3-oxopiperazin-2-yl)phenyl)amino)-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide, is a complex heterocyclic molecule.[1][2] Its chemical formula is C33H36N6O3S, and it has a molecular weight of 596.75 g/mol .[3]

A two-dimensional representation of the GDC-0834 chemical structure is provided below.

Caption: 2D Chemical Structure of GDC-0834.

Table 1: Physicochemical Properties of GDC-0834



| Property         | Value                                                                                                                                                                     | Reference      |  |
|------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------|--|
| IUPAC Name       | (R)-N-(3-(6-((4-(1,4-dimethyl-3-oxopiperazin-2-yl)phenyl)amino)-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide | [1][2]         |  |
| Chemical Formula | C33H36N6O3S                                                                                                                                                               | [3]            |  |
| Molecular Weight | 596.75 g/mol                                                                                                                                                              | [3]            |  |
| Canonical SMILES | CC1=C(C=CC=C1NC(=O)C2=<br>CC3=C(S2)CCCC3)C4=NC(=<br>CN(C4=O)C)NC5=CC=C(C=C<br>5)[C@H]6N(C)CCN(C6=O)C                                                                      | MedChemExpress |  |
| InChI Key        | CDOOFZZILLRUQH-<br>GDLZYMKVSA-N                                                                                                                                           | [1]            |  |
| CAS Number       | 1133432-49-1 (R-isomer)                                                                                                                                                   | [1]            |  |

# **Synthesis Pathway**

GDC-0834 was developed through structure-activity relationship (SAR) studies aimed at improving the pharmacokinetic properties of the parent BTK inhibitor, CGI-1746. The synthesis of GDC-0834 involves a multi-step process, which is outlined in the diagram below. The key steps include the formation of the central pyrazinone core, followed by sequential coupling reactions to introduce the substituted phenylamino and the tetrahydrobenzothiophene carboxamide moieties.



Click to download full resolution via product page



Caption: Simplified Synthesis Pathway of GDC-0834.

The synthesis of the key intermediates and the final coupling steps are detailed in the experimental protocols section.

# **Mechanism of Action: BTK Signaling Pathway**

GDC-0834 is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[3][4] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and survival. BTK plays a central role in this pathway by phosphorylating downstream substrates, ultimately activating transcription factors such as NF-kB. By inhibiting BTK, GDC-0834 effectively blocks this signaling cascade.





Click to download full resolution via product page

Caption: Simplified BTK Signaling Pathway and the inhibitory action of GDC-0834.



# **Quantitative Data**

The following tables summarize key quantitative data for GDC-0834.

Table 2: In Vitro and In Vivo Potency of GDC-0834

| Assay                                  | Species | IC50   | Reference      |
|----------------------------------------|---------|--------|----------------|
| BTK Biochemical<br>Assay               | -       | 5.9 nM | MedChemExpress |
| Cellular BTK Autophosphorylation Assay | -       | 6.4 nM | MedChemExpress |
| In vivo pBTK Inhibition (Blood)        | Mouse   | 1.1 μΜ | MedChemExpress |
| In vivo pBTK Inhibition (Blood)        | Rat     | 5.6 μΜ | MedChemExpress |

# **Experimental Protocols**

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments related to the synthesis and evaluation of GDC-0834.

## **General Synthesis of GDC-0834**

The synthesis of GDC-0834 is based on the procedures described by Young et al. in Bioorganic & Medicinal Chemistry Letters. The following is a representative, generalized protocol.

Step 1: Synthesis of the Pyrazinone Core A suitably substituted aminopyrazine is reacted with a glyoxylate derivative under acidic conditions to form the pyrazinone ring system. The reaction is typically carried out in a high-boiling point solvent such as dioxane or toluene with a catalytic amount of a Brønsted or Lewis acid.



Step 2: Buchwald-Hartwig Coupling The halogenated pyrazinone core is coupled with (R)-1,4-dimethyl-3-(4-aminophenyl)piperazin-2-one using a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an inert solvent like dioxane. The reaction is heated to facilitate the cross-coupling.

Step 3: Amide Coupling with 2-amino-6-methylaniline The resulting intermediate is then subjected to an amide coupling reaction with 2-amino-6-methylaniline. This is typically achieved using a standard coupling agent such as HATU or HBTU in the presence of a non-nucleophilic base like DIPEA in a polar aprotic solvent such as DMF.

Step 4: Final Amide Coupling The final step involves the acylation of the remaining amino group with 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid. This amide bond formation is also carried out using standard peptide coupling reagents as described in the previous step. Purification by column chromatography or recrystallization yields the final product, GDC-0834.

## **BTK Inhibition Assay (Biochemical)**

The inhibitory activity of GDC-0834 against BTK can be assessed using a variety of commercially available kinase assay kits or through custom-developed assays. A typical protocol involves:

- Reagents: Recombinant human BTK enzyme, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), ATP, and a detection reagent (e.g., a phosphospecific antibody or a fluorescent probe).
- Procedure:
  - A dilution series of GDC-0834 is prepared in a suitable buffer.
  - The BTK enzyme and the peptide substrate are incubated with the different concentrations of GDC-0834.
  - The kinase reaction is initiated by the addition of ATP.
  - After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified.



 The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

# **Cellular BTK Autophosphorylation Assay**

This assay measures the ability of GDC-0834 to inhibit BTK activity within a cellular context.

- Cell Line: A suitable B-cell line endogenously expressing BTK (e.g., Ramos) is used.
- Procedure:
  - Cells are pre-incubated with various concentrations of GDC-0834.
  - B-cell receptor signaling is stimulated using an anti-IgM antibody.
  - Cells are lysed, and the phosphorylation status of BTK at a specific autophosphorylation site (e.g., Y223) is determined by Western blotting or ELISA using a phospho-specific antibody.
  - The IC50 value is determined by quantifying the reduction in BTK phosphorylation as a function of GDC-0834 concentration.

This guide provides a foundational understanding of the chemical structure and synthesis of GDC-0834. For more detailed information, readers are encouraged to consult the cited literature.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]



- 3. The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- To cite this document: BenchChem. [GDC-0834: A Technical Guide to its Chemical Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663580#gdc-0834-chemical-structure-andsynthesis-pathway]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com